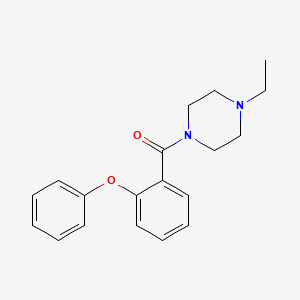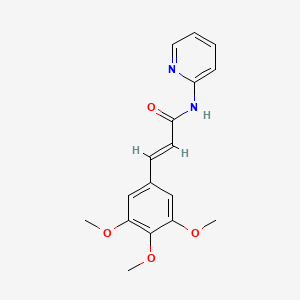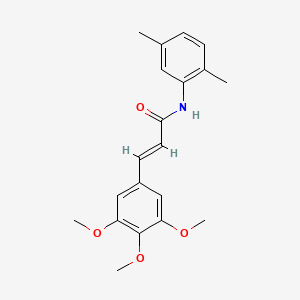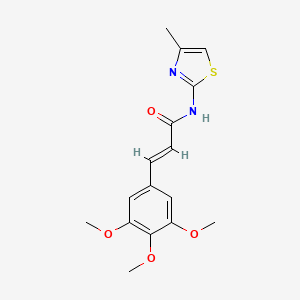
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide
Descripción general
Descripción
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide, also known as TBNPA, is a chemical compound that has been extensively studied for its potential use as a pesticide and as a flame retardant. TBNPA is a member of the thiadiazole family of compounds, which are known for their diverse range of biological and pharmacological activities. In
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide is not fully understood, but it is believed to act by disrupting the nervous system of pests. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function. This inhibition leads to the accumulation of acetylcholine in the nervous system, which can cause overstimulation and eventually paralysis of the pest.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on the nervous system, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to have an impact on the immune system, with some studies suggesting that it may enhance immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, this compound has some limitations for use in lab experiments. It is toxic to humans and animals, so care must be taken when handling it. Additionally, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide. One area of interest is the development of new pesticides and flame retardants based on the structure of this compound. Another area of interest is the study of the biochemical and physiological effects of this compound, particularly its impact on the immune system. Additionally, there is potential for this compound to be used in the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide has been studied for its potential use as a pesticide and as a flame retardant. In particular, this compound has been shown to be effective against a wide range of pests, including insects, mites, and nematodes. This compound has also been shown to have flame-retardant properties, making it a potential candidate for use in a variety of industrial applications.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-14(2,3)12-16-17-13(22-12)15-11(19)8-9-6-4-5-7-10(9)18(20)21/h4-7H,8H2,1-3H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWSPOJUWGPPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-acetyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3461919.png)
![methyl 3-[(4-chloro-3-nitrobenzoyl)amino]-4-methylbenzoate](/img/structure/B3461921.png)
![dimethyl 2-[(3-fluorobenzoyl)amino]terephthalate](/img/structure/B3461938.png)



![N-[4-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B3461972.png)




![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}butanamide](/img/structure/B3462013.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3462023.png)